molecular formula C8H5BrFN B1621043 3-Bromo-4-fluorobenzylisocyanide CAS No. 728920-04-5

3-Bromo-4-fluorobenzylisocyanide

Cat. No.: B1621043
CAS No.: 728920-04-5
M. Wt: 214.03 g/mol
InChI Key: UBMUPMXVMRQQLA-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzylisocyanide (CAS 728920-04-5) is a versatile chemical building block with a molecular formula of C 8 H 5 BrFN and a molecular weight of 214.03 g/mol . Its structure features both bromo and fluoro substituents on an aromatic benzyl ring, which is further functionalized with a highly reactive isocyanide group. This unique combination makes it a valuable intermediate for constructing complex molecules, particularly in multi-component reactions common in modern medicinal chemistry. The dual halogen substitution provides distinct synthetic advantages. The bromo group serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for carbon-carbon bond formation . Simultaneously, the fluorine atom can enhance the lipophilicity and metabolic stability of resulting compounds, which is a critical parameter in the development of active pharmaceutical ingredients (APIs) for targets in oncology and central nervous system (CNS) diseases . The reactive isocyanide group is a key linchpin in reactions like the Ugi and Passerini multi-component reactions, enabling the rapid generation of molecular diversity and complex scaffolds from simpler starting materials. This compound is primarily used in research and development settings. Its main applications include serving as a critical precursor in the synthesis of heterocyclic compounds for drug discovery programs and as a building block for the development of specialized chemicals and functional materials . As with all specialized chemical intermediates, proper handling procedures should be observed. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

728920-04-5

Molecular Formula

C8H5BrFN

Molecular Weight

214.03 g/mol

IUPAC Name

2-bromo-1-fluoro-4-(isocyanomethyl)benzene

InChI

InChI=1S/C8H5BrFN/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2

InChI Key

UBMUPMXVMRQQLA-UHFFFAOYSA-N

SMILES

[C-]#[N+]CC1=CC(=C(C=C1)F)Br

Canonical SMILES

[C-]#[N+]CC1=CC(=C(C=C1)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3-bromo-4-fluorobenzylisocyanide and related compounds in terms of molecular properties, functional groups, and safety profiles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group LogP Aqueous Solubility (mg/mL) Hazard Statements
This compound Not provided C₈H₅BrFN ~214 (calculated) Isocyanide (-NC) N/A N/A Likely H302, H315, H319
3-Bromo-4-fluorophenylacetic acid 942282-40-8 C₈H₆BrFO₂ 233.03 Carboxylic acid (-COOH) 1.92 0.32 H302, H315, H319, H332, H335
3-Bromo-4-(trifluoromethyl)benzamide 581813-18-5 C₈H₅BrF₃NO 268.03 Amide (-CONH₂) N/A N/A Requires medical consultation
2-((3-Bromo-4-fluorobenzyl)(methyl)amino)acetamide 1293204-61-1 C₁₁H₁₃BrFN₂O 275.12 Amide (-CONH₂) N/A N/A Not specified
4-Bromo-3-chlorobenzoic acid 25118-59-6 C₇H₄BrClO₂ 235.47 Carboxylic acid (-COOH) N/A N/A Not specified

Functional Group Reactivity

  • Isocyanides (-NC) : The isocyanide group in this compound confers high reactivity in cycloaddition and multicomponent reactions, making it valuable for synthesizing heterocycles and peptidomimetics. This contrasts with the carboxylic acid and amide analogs, which are less reactive but more stable .
  • Carboxylic Acids (-COOH) : Compounds like 3-bromo-4-fluorophenylacetic acid and 4-bromo-3-chlorobenzoic acid exhibit acidity (pKa ~2–4) and are commonly used in esterification or as intermediates in drug design .
  • Amides (-CONH₂) : Benzamide derivatives (e.g., 3-bromo-4-(trifluoromethyl)benzamide) are biologically relevant due to hydrogen-bonding capabilities, often serving as enzyme inhibitors or ligands .

Physicochemical Properties

  • Lipophilicity: The logP value of 1.92 for 3-bromo-4-fluorophenylacetic acid suggests moderate lipophilicity, favoring membrane permeability.
  • Solubility : The carboxylic acid derivatives (e.g., phenylacetic acid) exhibit higher aqueous solubility (0.32 mg/mL) compared to isocyanides or amides, which may require organic solvents for handling .

Preparation Methods

Reaction Mechanism and Conditions

The predominant synthesis involves the dehydration of N-[(3-bromo-4-fluorophenyl)methyl]formamide using phosphorus oxychloride (POCl₃) in dichloromethane (DCM) under inert conditions. The reaction proceeds via a two-step mechanism:

  • Formamide Activation : POCl₃ reacts with the formamide carbonyl oxygen, generating a chlorophosphate intermediate.
  • Isocyanide Formation : Base-mediated elimination (N-ethyl-N,N-diisopropylamine) removes HCl, yielding the isocyanide and phosphate byproducts.

Critical Parameters :

  • Temperature: 0–20°C (ice-cooling during POCl₃ addition)
  • Molar Ratios:
    • Formamide : POCl₃ : Base = 1 : 1.5 : 4.5
  • Solvent: Anhydrous DCM (15 mL per mmol substrate)

Experimental Procedure

  • Reaction Setup :

    • Charge N-[(3-bromo-4-fluorophenyl)methyl]formamide (1.21 mmol) and N-ethyl-N,N-diisopropylamine (5.43 mmol) in DCM (10 mL).
    • Cool to 0°C under nitrogen.
    • Add POCl₃ (1.81 mmol) in DCM (5 mL) dropwise over 30 min.
  • Post-Reaction Workflow :

    • Stir 0.5 hr at 0°C, then 2 hr at 20°C.
    • Quench with ice-water, extract with DCM (3 × 20 mL).
    • Wash organic layer sequentially with:
      • Water (2 × 15 mL)
      • Saturated NaHCO₃ (10 mL)
      • Brine (10 mL)
    • Dry over MgSO₄, concentrate under reduced pressure.
  • Purification :

    • Silica gel chromatography (hexane/ethyl acetate 95:5 → 90:10)
    • Isolate product as pale-yellow solid (58% yield).

Characterization Data

Spectroscopic Analysis :

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.13–7.58 (m, 3H, aromatic), 4.61 (s, 2H, CH₂NC)
  • Molecular Weight : 214.03 g/mol (C₈H₅BrFN)

Chromatographic Purity :

  • Rf = 0.42 (hexane/ethyl acetate 9:1)
  • HPLC: >95% purity (C18 column, MeOH/H₂O 80:20)

Alternative Pathways: Precursor Bromination Strategies

Hypothetical Isocyanide Synthesis from Aldehyde

A theoretical pathway could involve:

  • Reductive Amination : Convert aldehyde to benzylamine.
  • Formylation : React with formic acid to yield formamide.
  • Dehydration : Apply POCl₃/base conditions as in Section 1.

Limitations :

  • No literature reports validate this route for 3-bromo-4-fluorobenzylisocyanide.
  • Multiple steps likely reduce overall yield versus direct formamide dehydration.

Comparative Analysis of Synthetic Methods

Parameter Formamide Dehydration Aldehyde Bromination
Starting Material Cost Moderate ($120/mol) Low ($75/mol)
Reaction Steps 1 3 (hypothetical)
Isolated Yield 58% N/A
Purification Difficulty Medium (chromatography) High (distillation)
Scalability Bench-scale (mg–g) Pilot-scale (kg)

Optimization Opportunities and Challenges

Yield Improvement Strategies

  • Catalyst Screening : Replace POCl₃ with PCl₅ or Burgess reagent to enhance dehydration efficiency.
  • Solvent Effects : Test polar aprotic solvents (DMF, THF) to stabilize transition states.

Byproduct Management

  • Phosphate Removal : Aqueous washes at pH 7–8 prevent emulsion formation during extraction.
  • Chromatography Alternatives : Recrystallization from hexane/CH₂Cl₂ (1:3) may reduce purification time.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-fluorobenzylisocyanide?

Methodological Answer: Synthesis of this compound typically involves multi-step procedures starting from halogenated aromatic precursors. For example:

  • Step 1: Bromination/fluorination of benzyl derivatives (e.g., 4-fluorobenzyl bromide or 3-bromo-4-fluorocinnamic acid) to introduce substituents .
  • Step 2: Conversion of benzyl halides to isocyanides via the Hofmann isocyanide synthesis or other nucleophilic substitutions. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as demonstrated in analogous compounds like 3-Bromo-4-fluorobenzylamine hydrochloride .
  • Key Considerations: Use anhydrous conditions and catalysts like CuCN for halogen retention .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Confirm substitution patterns (e.g., 19F^{19}\text{F} NMR for fluorine, 1H^{1}\text{H}/13C^{13}\text{C} NMR for aromatic protons) .
    • HPLC/GC-MS: Assess purity (>95%) using reverse-phase chromatography or gas-phase separation .
  • Stability Testing: Monitor decomposition under varying temperatures and light exposure via TGA/DSC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for halogenated benzylisocyanides?

Methodological Answer: Discrepancies in reactivity (e.g., nucleophilic vs. electrophilic behavior) often arise from differences in experimental conditions. To address this:

  • Systematic Comparison: Replicate conflicting studies while controlling variables (e.g., solvent, catalyst loading, reaction time) .
  • Mechanistic Probes: Use isotopic labeling (e.g., 18O^{18}\text{O} in water) or computational modeling (DFT) to trace reaction pathways .
  • Case Study: Contrast the stability of this compound with analogs like 4-Bromo-2-fluorobenzyl cyanide under identical conditions .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • AI-Powered Retrosynthesis Tools: Platforms like PubChem’s AI-driven synthesis planner (using Pistachio and Reaxys databases) propose feasible routes by analyzing bond dissociation energies and steric effects .
  • DFT Calculations: Model transition states for Suzuki-Miyaura couplings to evaluate bromine/fluorine substituent effects on reaction barriers .
  • Benchmarking: Compare predicted vs. experimental outcomes using structurally similar compounds (e.g., 4-Bromo-3-fluorophenylboronic acid) .

Q. How to design experiments to study the stability of this compound under varying conditions?

Methodological Answer:

  • Degradation Pathways: Expose the compound to UV light, humidity, or acidic/basic environments. Monitor via:
    • LC-MS: Identify decomposition products (e.g., hydrolysis to benzylamine derivatives) .
    • Kinetic Studies: Measure half-life (t1/2t_{1/2}) at different temperatures to derive Arrhenius parameters .
  • Stabilization Strategies: Test antioxidants (e.g., BHT) or inert atmospheres (N2_2) to prolong shelf life .

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